molecular formula C6H15NO3S B12595616 4-(Ethylamino)butane-2-sulfonic acid CAS No. 906126-11-2

4-(Ethylamino)butane-2-sulfonic acid

Cat. No.: B12595616
CAS No.: 906126-11-2
M. Wt: 181.26 g/mol
InChI Key: UHGQFACRDIBOJR-UHFFFAOYSA-N
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Description

4-(Ethylamino)butane-2-sulfonic acid is an organic compound characterized by the presence of an ethylamino group attached to a butane-2-sulfonic acid backbone. This compound is part of the sulfonic acid family, which is known for its stability and solubility in water. Sulfonic acids are strong acids and are often used in various industrial and chemical applications due to their ability to act as catalysts and their role in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylamino)butane-2-sulfonic acid typically involves the reaction of butane-2-sulfonic acid with ethylamine. The process can be carried out under controlled conditions to ensure the proper formation of the desired product. One common method involves the use of a sulfonation reaction where butane-2-sulfonic acid is treated with ethylamine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethylamino)butane-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(Ethylamino)butane-2-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)butane-2-sulfonic acid involves its ability to interact with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the ethylamino group can engage in nucleophilic and electrophilic reactions. These interactions enable the compound to act as a catalyst or reactant in various chemical and biological processes.

Comparison with Similar Compounds

    Butane-2-sulfonic acid: Lacks the ethylamino group, making it less versatile in certain reactions.

    4-(Methylamino)butane-2-sulfonic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.

    4-(Dimethylamino)butane-2-sulfonic acid: Contains two methyl groups, which can affect its solubility and reactivity.

Uniqueness: 4-(Ethylamino)butane-2-sulfonic acid is unique due to the presence of the ethylamino group, which enhances its reactivity and makes it suitable for a broader range of applications compared to its analogs. The combination of the sulfonic acid and ethylamino groups provides a balance of acidity and nucleophilicity, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

906126-11-2

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

4-(ethylamino)butane-2-sulfonic acid

InChI

InChI=1S/C6H15NO3S/c1-3-7-5-4-6(2)11(8,9)10/h6-7H,3-5H2,1-2H3,(H,8,9,10)

InChI Key

UHGQFACRDIBOJR-UHFFFAOYSA-N

Canonical SMILES

CCNCCC(C)S(=O)(=O)O

Origin of Product

United States

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